Copper;ethyl 3-oxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

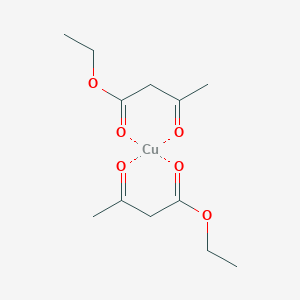

Copper;ethyl 3-oxobutanoate is a compound with the molecular formula C12H20CuO6 . It is also known by other names such as Copper, diethyl ester, and Copper,3-butanedionato . The molecular weight of this compound is 323.83 g/mol .

Synthesis Analysis

While specific synthesis methods for Copper;ethyl 3-oxobutanoate were not found in the search results, a related compound, ethyl 3-oxobutanoate, can be prepared by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide .

Molecular Structure Analysis

The molecular structure of Copper;ethyl 3-oxobutanoate consists of two ethyl 3-oxobutanoate molecules and one copper atom . The InChI representation of the molecule is InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3; .

Chemical Reactions Analysis

While specific chemical reactions involving Copper;ethyl 3-oxobutanoate were not found in the search results, a related compound, ethyl 3-oxobutanoate, shows keto-enol tautomerism . This tautomerism involves a shift between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group adjacent to a carbon-carbon double bond).

Physical And Chemical Properties Analysis

Copper;ethyl 3-oxobutanoate has a molecular weight of 323.83 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 323.055585 g/mol . The topological polar surface area of the compound is 86.7 Ų .

Scientific Research Applications

Energy Conversion and Catalysis

Copper-based compounds, including Copper;ethyl 3-oxobutanoate, are widely investigated due to their excellent properties such as the ability to absorb visible light, electronic tunability through adjusting the type and ratio of the bonded element, high catalytic efficiency, and recycling property . They play a vital role in energy conversion and catalysis .

Electrochemical Applications

Copper-based compounds are used in various electrochemical applications, including hydrogen evolution reaction (HER), oxygen evolution reaction (OER), oxygen reduction reaction (ORR), nitrogen reduction reaction (NRR), carbon dioxide reduction reaction (CO2 RR), and single-atom catalysis (SAC) .

Photocatalysis

Copper;ethyl 3-oxobutanoate can be used in photocatalysis, where it can absorb visible light and facilitate chemical reactions .

Thermodynamic Properties

The thermodynamic properties of Copper;ethyl 3-oxobutanoate can be studied for various scientific applications .

Bioreduction

Copper;ethyl 3-oxobutanoate can be used in bioreduction processes. For example, it can be reduced to the corresponding (S)-hydroxy ester in high chemical and optical yields .

Material Science

Copper;ethyl 3-oxobutanoate can be used in material science for the development of new materials with novel electronic structures .

Future Directions

While specific future directions for Copper;ethyl 3-oxobutanoate were not found in the search results, the use of copper-catalyzed reactions in the synthesis of diverse molecules is a promising area of research . Such reactions could potentially provide the basis for efficient three-dimensional diversification of organic molecules and find widespread utility in organic synthesis, particularly for medicinal chemistry applications .

Mechanism of Action

Target of Action

Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, primarily targets α-hydrogens flanked by two carbonyl groups . This compound is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide .

Mode of Action

The mode of action of Copper;ethyl 3-oxobutanoate involves the formation of an enolate ion, which then undergoes alkylation through an S N 2 reaction with alkyl halides . This process forms a new C-C bond, joining two smaller pieces into one larger molecule .

Biochemical Pathways

The biochemical pathway of Copper;ethyl 3-oxobutanoate involves the formation of 3-oxoglutaric acid from two malonyl-CoA molecules . This 3-oxoglutaric acid subsequently reacts spontaneously with the N-methyl-Δ-pyrrolinium cation to yield 4-(N .

Pharmacokinetics

The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent alkylation .

Result of Action

The result of Copper;ethyl 3-oxobutanoate’s action is the formation of a new C-C bond, effectively joining two smaller molecules into one larger molecule . This process can lead to the synthesis of various complex organic compounds .

Action Environment

The action of Copper;ethyl 3-oxobutanoate is influenced by various environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its stability and efficacy . Additionally, the presence of alkyl halides is necessary for the compound’s alkylation reaction .

properties

IUPAC Name |

copper;ethyl 3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*3-4H2,1-2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBDNJOVKJMDLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CuO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper;ethyl 3-oxobutanoate | |

CAS RN |

14284-06-1 |

Source

|

| Record name | Copper, diethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)

![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)